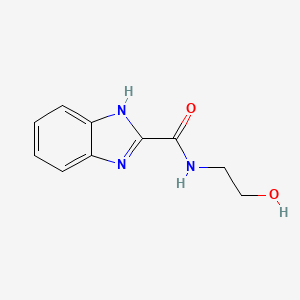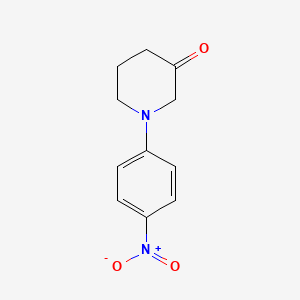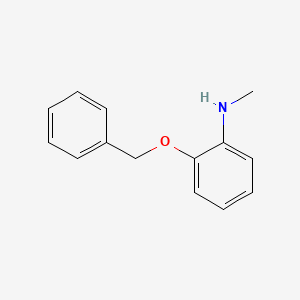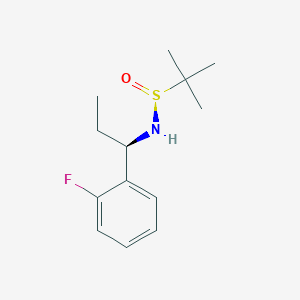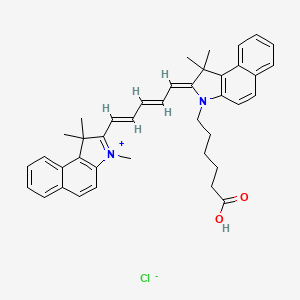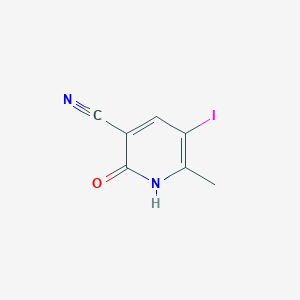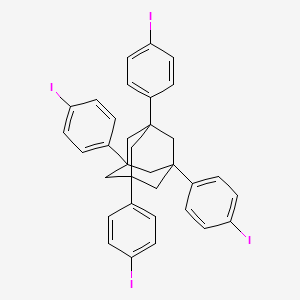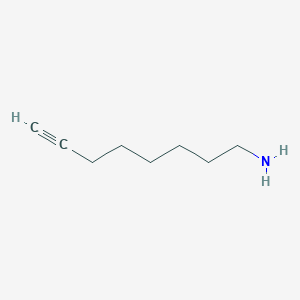
4-Pyridinecarboxamide, 3-bromo-N-methyl-
Descripción general
Descripción
“4-Pyridinecarboxamide, 3-bromo-N-methyl-” is a chemical compound that has been gaining attention in scientific circles due to its potential applications in various fields of research and industry. It is an isomer of nicotinamide, which has the carboxamide group in the 3-position .
Molecular Structure Analysis
The molecular formula of “4-Pyridinecarboxamide, 3-bromo-N-methyl-” is C7H7BrN2O. The molecular weight is 215.05 g/mol. The structure is also available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación
Bioprocessing
3-bromo-N-methylpyridine-4-carboxamide is used in bioprocessing applications . Bioprocessing is a technology used for transferring the current laboratory-based science of genetic engineering into the practical production of biotherapeutics and other bio-based products.
Cell Culture and Transfection
This compound is also used in cell culture and transfection . Transfection is a method of introducing nucleic acids into cells, and it’s a common technique in molecular biology.
Cell and Gene Therapy
3-bromo-N-methylpyridine-4-carboxamide plays a role in cell and gene therapy . Gene therapy is a technique that uses genes to treat or prevent disease.
Real-Time PCR
The compound is used in real-time PCR applications . Real-time PCR is a laboratory technique of molecular biology based on the polymerase chain reaction (PCR).
Oligos, Primers, Probes and Genes Cloning
3-bromo-N-methylpyridine-4-carboxamide is used in the cloning of oligos, primers, probes, and genes . This process involves the production of genetically identical individuals.
Preparation of Substituted 4-(2,2-diphenylethyl)pyridine-N-oxides
This compound may be used as a building block in the preparation of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides . These are used as potent phosphodiesterase type 4 (PDE4) inhibitors.
Preparation of Benzodiazepine Site Ligands
3-bromo-N-methylpyridine-4-carboxamide can be used in the preparation of benzodiazepine site ligands bearing a tricyclic pyridone moiety . These are used for human GABA A receptor.
Preparation of a Novel Isomer of Ascididemin
The compound can be used in the preparation of a novel isomer of ascididemin . Ascididemin is a marine alkaloid with antiviral and antitumor activity.
Mecanismo De Acción
Target of Action
Similar compounds have been used as building blocks in the preparation of potent phosphodiesterase type 4 (pde4) inhibitors and benzodiazepine site ligands for human GABA A receptors . These targets play crucial roles in regulating cyclic adenosine monophosphate (cAMP) levels and inhibitory neurotransmission, respectively.
Mode of Action
If it acts similarly to related compounds, it may inhibit PDE4, leading to increased cAMP levels, or bind to the benzodiazepine site on the GABA A receptor, enhancing inhibitory neurotransmission .
Biochemical Pathways
If it acts as a pde4 inhibitor or a gaba a receptor ligand, it could impact the camp signaling pathway or the gabaergic neurotransmission pathway, respectively .
Result of Action
If it acts similarly to related compounds, it could increase cAMP levels or enhance inhibitory neurotransmission, potentially leading to various physiological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-bromo-N-methylpyridine-4-carboxamide .
Propiedades
IUPAC Name |
3-bromo-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-9-7(11)5-2-3-10-4-6(5)8/h2-4H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYQWCIZSIWSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridinecarboxamide, 3-bromo-N-methyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3103698.png)
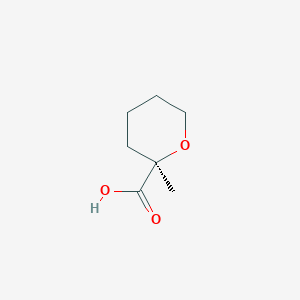
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B3103711.png)
![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B3103717.png)
